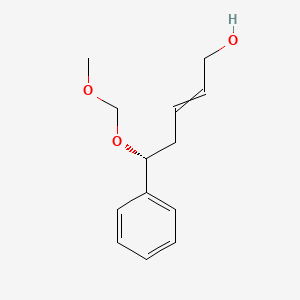![molecular formula C8H22P2Si B14196876 [Di(propan-2-yl)silanediyl]bis(methylphosphane) CAS No. 918154-80-0](/img/structure/B14196876.png)
[Di(propan-2-yl)silanediyl]bis(methylphosphane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Di(propan-2-yl)silanediyl]bis(methylphosphane) is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of silicon and phosphorus atoms within its molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Di(propan-2-yl)silanediyl]bis(methylphosphane) typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines . This approach is widely used due to its convenience and efficiency. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature .
Industrial Production Methods
Industrial production of [Di(propan-2-yl)silanediyl]bis(methylphosphane) may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
[Di(propan-2-yl)silanediyl]bis(methylphosphane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in the reactions of [Di(propan-2-yl)silanediyl]bis(methylphosphane) include Grignard reagents, halogenophosphines, and various oxidizing and reducing agents. Reaction conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of [Di(propan-2-yl)silanediyl]bis(methylphosphane) depend on the type of reaction. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphines .
Aplicaciones Científicas De Investigación
[Di(propan-2-yl)silanediyl]bis(methylphosphane) has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of [Di(propan-2-yl)silanediyl]bis(methylphosphane) involves its ability to act as a ligand, forming complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(diisopropylphosphino)ethane: A commonly used bidentate ligand in coordination chemistry.
Tertiary phosphines: A broad class of compounds with similar phosphorus-containing structures.
Uniqueness
[Di(propan-2-yl)silanediyl]bis(methylphosphane) is unique due to the presence of both silicon and phosphorus atoms in its structure, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Propiedades
Número CAS |
918154-80-0 |
|---|---|
Fórmula molecular |
C8H22P2Si |
Peso molecular |
208.29 g/mol |
Nombre IUPAC |
methyl-[methylphosphanyl-di(propan-2-yl)silyl]phosphane |
InChI |
InChI=1S/C8H22P2Si/c1-7(2)11(9-5,10-6)8(3)4/h7-10H,1-6H3 |
Clave InChI |
CUUNPRKIKSNFHN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C(C)C)(PC)PC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



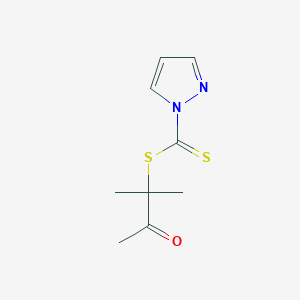
![2-(2-Phenylethenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B14196809.png)
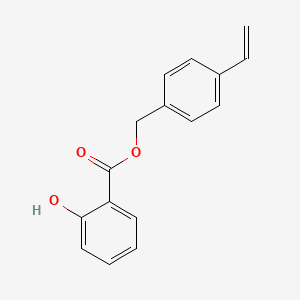
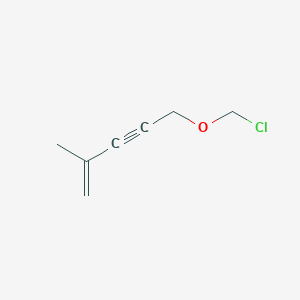
![1-Benzyl-6-[(4-methylphenyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14196841.png)

![[3-(2-Phenylethyl)penta-3,4-dien-1-yl]benzene](/img/structure/B14196848.png)
![Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methylene]-](/img/structure/B14196851.png)
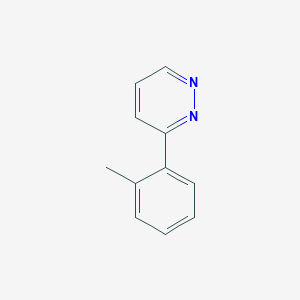
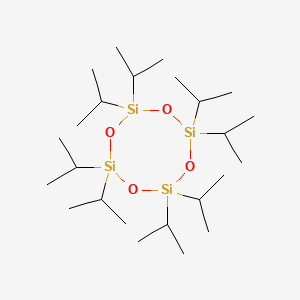
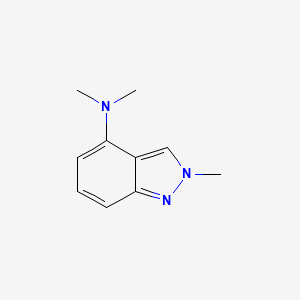
![3,5-Dimethyl-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14196866.png)
